molecular formula C48H102O4P2 B6315548 Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate CAS No. 1092655-30-5

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

Cat. No.: B6315548
CAS No.: 1092655-30-5
M. Wt: 805.3 g/mol
InChI Key: SYVCSEMGQQNNFP-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate is a phosphonium-based ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and a weakly coordinating anion. This particular compound is known for its unique physico-chemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical window .

Preparation Methods

The synthesis of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate involves the reaction of trihexyltetradecylphosphonium chloride with bis(2-ethylhexyl)phosphinic acid in the presence of a base . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate involves its ability to form well-ordered layers of polar groups separated by apolar tails. This structural organization allows it to act as a lubricious, solid-like interfacial layer under pressure . The molecular targets and pathways involved in its action depend on the specific application and conditions.

Comparison with Similar Compounds

Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate can be compared with other similar phosphonium-based ionic liquids, such as:

These compounds share similar properties but differ in their specific anions, which can affect their overall performance and suitability for different applications. This compound is unique due to its specific combination of cation and anion, which provides a balance of properties suitable for a wide range of applications.

Properties

IUPAC Name

bis(2-ethylhexyl) phosphate;trihexyl(tetradecyl)phosphanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C16H35O4P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h5-32H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVCSEMGQQNNFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H102O4P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate
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Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate
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Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate
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Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate
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Trihexyltetradecylphosphonium bis(2-ethylhexyl)phosphate

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